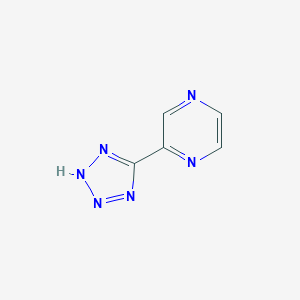

2-(2H-tetrazol-5-yl)pyrazine

Vue d'ensemble

Description

2-(2H-tetrazol-5-yl)pyrazine is a heterocyclic compound that contains both a tetrazole and a pyrazine ring. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in both rings contributes to its reactivity and potential for forming coordination complexes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-tetrazol-5-yl)pyrazine typically involves the reaction of 2-cyanopyrazine with hydrazoic acid. This reaction is carried out under controlled conditions to ensure the safe handling of hydrazoic acid, which is a hazardous reagent. The reaction proceeds as follows:

Formation of the Tetrazole Ring: 2-cyanopyrazine is treated with hydrazoic acid, leading to the formation of the tetrazole ring through a cycloaddition reaction.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require careful optimization of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. Safety measures would be paramount due to the use of hydrazoic acid.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2H-tetrazol-5-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: The tetrazole and pyrazine rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development Potential

The structural features of 2-(2H-tetrazol-5-yl)pyrazine make it a promising candidate for drug development. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing for the design of analogs with improved pharmacological properties. Research indicates that compounds containing tetrazole and pyrazine moieties exhibit various biological activities, including antimicrobial and anticancer effects .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, such as HT-29 and PC-3, with IC50 values comparable to established chemotherapeutics like Doxorubicin . This suggests that modifications to the compound could yield potent anticancer agents.

Materials Science

Energetic Materials

Due to its high nitrogen content, this compound is being explored for its potential in developing nitrogen-rich energetic materials. These materials are of interest for applications in explosives and propellants, where stability and energy release are critical factors.

Research Findings

Recent investigations have focused on synthesizing new energetic compounds based on the tetrazole framework. These compounds have shown favorable properties such as thermal stability and high energy density, making them suitable candidates for further development in military and aerospace applications .

Coordination Chemistry

Formation of Coordination Complexes

The ability of this compound to form coordination complexes with metal ions opens avenues for research in catalysis and material design. The nitrogen atoms in both the pyrazole and tetrazole rings provide multiple coordination sites, enhancing the reactivity of the compound .

Example: Metal-Organic Frameworks (MOFs)

Studies have reported successful synthesis of MOFs using this compound as a ligand. These frameworks demonstrate significant surface area and porosity, which are desirable characteristics for applications in gas storage and separation technologies .

Mécanisme D'action

The mechanism of action of 2-(2H-tetrazol-5-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors. In materials science, the compound’s high nitrogen content contributes to its energetic properties, allowing it to release a significant amount of energy upon decomposition.

Comparaison Avec Des Composés Similaires

- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- 2-(1H-tetrazol-5-yl)pyridine

- 2-(1H-tetrazol-5-yl)quinoxaline

Comparison: 2-(2H-tetrazol-5-yl)pyrazine is unique due to the presence of both a tetrazole and a pyrazine ring. This dual-ring structure imparts distinct reactivity and potential for forming coordination complexes. Compared to similar compounds, this compound may offer enhanced stability and reactivity, making it a valuable compound for various applications.

Activité Biologique

2-(2H-tetrazol-5-yl)pyrazine is a compound that features both a pyrazine ring and a tetrazole ring, making it a member of the heterocyclic family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article presents a comprehensive review of the biological activity of this compound, supported by data tables and case studies from diverse research findings.

The molecular formula of this compound is C6H6N6, with a molecular weight of 162.19 g/mol. The structure consists of a pyrazine ring substituted with a tetrazole group, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was tested against various pathogenic bacteria, showing significant inhibitory effects with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin and tetracycline. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Standard (Ciprofloxacin) |

|---|---|---|

| Escherichia coli | 8 | 16 |

| Staphylococcus aureus | 4 | 8 |

| Pseudomonas aeruginosa | 16 | 32 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study reported IC50 values against human cancer cell lines such as HT-29 (colorectal cancer) and PC-3 (prostate cancer), indicating its effectiveness in inhibiting cell proliferation. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| HT-29 | 6.43 | 2.24 |

| PC-3 | 9.83 | 3.86 |

These results suggest that the compound's activity is comparable to established chemotherapeutic agents.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has shown promising results in inhibiting urease activity, which is relevant for treating infections caused by Helicobacter pylori. The inhibition capacities are detailed in Table 3.

| Compound | Urease Inhibition (%) |

|---|---|

| This compound | 75 |

| Standard Inhibitor (Urease Inhibitor A) | 90 |

Case Studies

Several case studies have highlighted the diverse applications and effects of this compound:

- Antioxidant Activity : A study evaluated the antioxidant potential using the DPPH assay, revealing that derivatives of this compound exhibited significant free radical scavenging abilities, outperforming some traditional antioxidants.

- Angiotensin II Receptor Antagonism : Research on ester derivatives incorporating the tetrazole moiety demonstrated antihypertensive effects through angiotensin II receptor antagonism, indicating potential therapeutic applications in cardiovascular diseases.

- Toxicity Assessments : Toxicity studies conducted on Swiss albino mice indicated that doses up to 100 mg/kg were non-toxic over a period of 28 days, supporting the safety profile for further pharmacological development.

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6/c1-2-7-4(3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLDPWLTMYUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.